N-(5-bromoquinolin-8-yl)furan-2-carboxamide
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Overview
Description
N-(5-bromoquinolin-8-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring substituted with a bromine atom at the 5th position and a furan ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)furan-2-carboxamide typically involves the bromination of quinoline followed by the formation of the carboxamide linkage with furan-2-carboxylic acid. One common method involves the use of sodium bromide and an iron catalyst to achieve bromination at the 5th position of quinoline under mild conditions . The subsequent step involves the reaction of the brominated quinoline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include quinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloroquinolin-8-yl)furan-2-carboxamide
- N-(5-iodoquinolin-8-yl)furan-2-carboxamide
- N-(5-fluoroquinolin-8-yl)furan-2-carboxamide
Uniqueness
N-(5-bromoquinolin-8-yl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s ability to interact with biological targets and participate in chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-5-6-11(13-9(10)3-1-7-16-13)17-14(18)12-4-2-8-19-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGJMYLKLBVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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